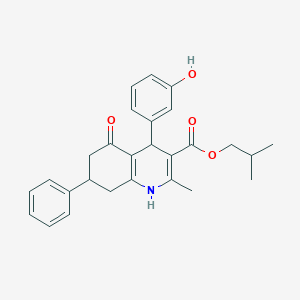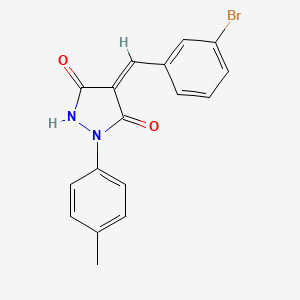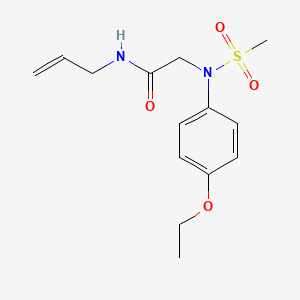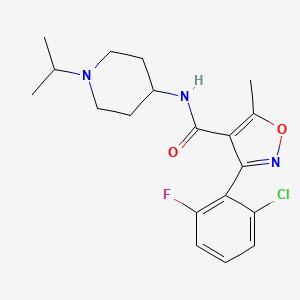
4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate, also known as MFQ, is a quinoxaline derivative that has attracted significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. MFQ is a heterocyclic compound that contains two furyl rings and a quinoxaline ring, which confer unique physicochemical properties and biological activities to the molecule.
Applications De Recherche Scientifique
4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been shown to exhibit potent anticancer, antiviral, and antimicrobial activities. For example, 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been reported to inhibit the growth of human breast cancer cells and induce apoptosis by activating the caspase-3 pathway. In addition, 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been shown to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV) by interfering with viral entry and replication. Moreover, 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been found to possess antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
In materials science, 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been used as a building block for the design and synthesis of functional materials, such as fluorescent probes, sensors, and organic semiconductors. For example, 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been incorporated into a fluorescent probe for the detection of Cu2+ ions in aqueous solution with high sensitivity and selectivity. In addition, 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been used as a core molecule for the synthesis of organic semiconductors with high charge mobility and photovoltaic performance.
In biochemistry, 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been studied for its mechanism of action and biochemical and physiological effects. 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been shown to bind to DNA and inhibit the activity of topoisomerase II, which is a critical enzyme involved in DNA replication and transcription. Moreover, 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been found to modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. In addition, 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been shown to affect the mitochondrial membrane potential and induce the production of reactive oxygen species (ROS), which can lead to cell death or senescence.
Mécanisme D'action
The mechanism of action of 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate involves its interaction with various molecular targets, such as DNA, topoisomerase II, and mitochondria. 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been shown to bind to DNA and form a stable complex, which can interfere with DNA replication and transcription. In addition, 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been found to inhibit the activity of topoisomerase II by stabilizing the cleavage complex, which can lead to DNA damage and apoptosis. Moreover, 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been shown to affect the mitochondrial membrane potential and induce the production of ROS, which can trigger cell death or senescence.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate depend on its concentration, exposure time, and cellular context. 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been shown to induce apoptosis in various cancer cell lines by activating the caspase-3 pathway and disrupting the mitochondrial membrane potential. In addition, 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been found to inhibit the replication of HIV and HCV by interfering with viral entry and replication. Moreover, 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been shown to possess antibacterial activity against Gram-positive and Gram-negative bacteria, including MRSA and E. coli. However, the exact mechanism of action of 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate against bacteria is still unclear and requires further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate in lab experiments include its potent biological activity, unique physicochemical properties, and ease of synthesis. 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate can be synthesized in a few steps from commercially available starting materials and purified by standard chromatographic techniques. Moreover, 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been extensively studied for its mechanism of action and biochemical and physiological effects, which can facilitate the design and interpretation of experiments. However, the limitations of using 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate in lab experiments include its low solubility in aqueous solution, potential toxicity at high concentrations, and limited availability in large quantities. Therefore, careful consideration should be given to the experimental conditions and safety precautions when using 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate in lab experiments.
Orientations Futures
There are several future directions for the research on 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate, including the following:
1. Development of 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate-based anticancer drugs with improved selectivity and efficacy.
2. Design and synthesis of 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate derivatives with enhanced solubility, stability, and pharmacokinetic properties.
3. Investigation of the mechanism of action of 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate against bacteria and development of 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate-based antibacterial agents.
4. Exploration of the potential applications of 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate in materials science, such as organic electronics and photonics.
5. Study of the effects of 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate on the immune system and its potential use as an immunomodulatory agent.
6. Evaluation of the safety and toxicity of 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate in animal models and humans.
In conclusion, 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate is a quinoxaline derivative that has attracted significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate have been discussed in this paper. The research on 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate is expected to contribute to the development of new drugs, materials, and technologies with significant societal impact.
Méthodes De Synthèse
The synthesis of 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate involves the reaction of 2-furylamine and 4-methylphenylglyoxal with ethyl acetoacetate under reflux conditions in the presence of a catalytic amount of acetic acid. The resulting product is then treated with phosphorus oxychloride to yield the final 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate compound. The yield of 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Propriétés
IUPAC Name |
(4-methylphenyl) 2,3-bis(furan-2-yl)quinoxaline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O4/c1-15-6-9-17(10-7-15)30-24(27)16-8-11-18-19(14-16)26-23(21-5-3-13-29-21)22(25-18)20-4-2-12-28-20/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFZSFIMJYRKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5035839.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035846.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylbutanamide](/img/structure/B5035863.png)
![2-[4-(benzyloxy)-3-bromobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5035877.png)
![2-{[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5035883.png)


![5-{3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035913.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B5035916.png)